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Compound of Interest

Compound Name: 2,2'-Sulphonylbisethyl diacetate

CAS No.: 3763-72-2

Cat. No.: B15402384

Get Quote

Executive Summary & Chemical Profile[2][3][4]
2,2'-Sulphonylbisethyl diacetate (also known as Bis(2-acetoxyethyl) sulfone) serves as a

pivotal intermediate in the production of Divinyl Sulfone (DVS), a potent cross-linking agent

used in protein conjugation, hydrogel formation, and textile modification.[1] Understanding its

spectroscopic signature is essential for monitoring the acetylation efficiency of its precursor,

2,2'-Sulfonyldiethanol, and ensuring purity before pyrolysis or nucleophilic substitution

reactions.[1]

Chemical Identity Table[5]
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Property Specification

IUPAC Name 2-(2-acetyloxyethylsulfonyl)ethyl acetate

Common Synonyms
Bis(2-acetoxyethyl) sulfone; 2,2'-

Sulfonyldiethanol diacetate

CAS Number 3763-72-2

Molecular Formula C₈H₁₄O₆S

Molecular Weight 238.26 g/mol

Physical State
Colorless to pale yellow viscous liquid or low-

melting solid

Solubility
Soluble in DMSO, Acetone, Chloroform; slightly

soluble in water (hydrolyzes slowly)

Synthesis & Mechanistic Context[1][2][3][6][7][8][9]
The spectroscopic identity of 2,2'-Sulphonylbisethyl diacetate is best understood through its

synthetic origin.[1] It is typically generated via the O-acylation of 2,2'-sulfonyldiethanol (Bis(2-

hydroxyethyl) sulfone) using acetic anhydride or acetyl chloride.[1]

This transformation results in distinct spectral shifts—most notably the disappearance of

hydroxyl signals and the emergence of ester functionalities—which serve as the primary quality

control metrics.[1]

Synthesis Pathway Diagram[1][9]

Figure 1: Synthesis Pathway of 2,2'-Sulphonylbisethyl Diacetate from Diol Precursor.
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Click to download full resolution via product page

[1][7]
Spectroscopic Characterization
Infrared Spectroscopy (FT-IR)
The IR spectrum provides the most immediate confirmation of functional group conversion.[1]

The diagnostic feature is the complete suppression of the broad O-H stretch and the

appearance of strong carbonyl (C=O) and ester (C-O) bands.[1]
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Functional Group
Wavenumber
(cm⁻¹)

Intensity
Assignment &
Causality

C=O[1][2] Stretch 1735 – 1750 Strong

Ester Carbonyl. The

defining peak for the

diacetate.[1] Indicates

successful acetylation.

[1]

S=O Stretch 1290 – 1320 Strong

Asymmetric Sulfone.

Characteristic of the

sulfonyl core; largely

unaffected by

acetylation.[1]

S=O Stretch 1120 – 1160 Strong

Symmetric Sulfone. A

reliable fingerprint

region for sulfones.[1]

C-O Stretch 1220 – 1250 Strong

Acetate Ester (C-O-

C). Confirms the ester

linkage.[1]

C-H Stretch 2900 – 3000 Medium

Alkyl Backbone.

Methylene (-CH₂-)

stretches.[1]

O-H Stretch Absent N/A

Hydroxyl. Absence

confirms complete

conversion of the diol

precursor (∼3400

cm⁻¹).[1]

Nuclear Magnetic Resonance (NMR)
NMR analysis is critical for assessing purity and confirming the symmetry of the molecule.[1]

The molecule is centrosymmetric, resulting in a simplified spectrum where equivalent protons

on both "arms" integrate together.[1]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 11 Tech Support

https://sielc.com/divinyl-sulfone
https://askfilo.com/user-question-answers-smart-solutions/problem-27-presents-various-spectroscopic-data-ir-mass-uv-3338333231393034
https://sielc.com/divinyl-sulfone
https://sielc.com/divinyl-sulfone
https://sielc.com/divinyl-sulfone
https://sielc.com/divinyl-sulfone
https://sielc.com/divinyl-sulfone
https://sielc.com/divinyl-sulfone
https://sielc.com/divinyl-sulfone
https://sielc.com/divinyl-sulfone
https://sielc.com/divinyl-sulfone
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15402384?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


¹H NMR (Proton) Analysis (400 MHz, CDCl₃)
The chemical shifts are dictated by the electron-withdrawing nature of the sulfone group and

the newly formed ester group.[1]
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Proton
Environmen
t

Chemical
Shift (δ
ppm)

Multiplicity Integration
Coupling
(J)

Mechanistic
Insight

-O-CO-CH₃ 2.05 – 2.10 Singlet (s) 6H -

Acetate

Methyl.

Diagnostic

singlet for the

acetyl group.

[1]

-SO₂-CH₂- 3.35 – 3.45 Triplet (t) 4H ~6-7 Hz

Beta-

Methylene.

Deshielded

by the

sulfone

group.[1]

Slightly

downfield

shift vs. diol

(3.25 ppm)

due to

inductive

effect of the

ester.[1]

-CH₂-O- 4.40 – 4.50 Triplet (t) 4H ~6-7 Hz

Alpha-

Methylene.

significantly

deshielded by

the adjacent

ester oxygen.

[1] (Shifted

from ~3.8

ppm in the

diol).[1]

¹³C NMR (Carbon) Analysis (100 MHz, CDCl₃)
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Carbon Environment Chemical Shift (δ ppm) Assignment

C=O 170.5
Carbonyl Carbon.

Characteristic ester signal.[1]

-CH₂-O- 58.0 – 59.5
Alpha-Carbon. Deshielded by

oxygen.[1]

-SO₂-CH₂- 53.0 – 54.5
Beta-Carbon. Deshielded by

sulfone.[1]

-CH₃ 20.5 Acetate Methyl.

Mass Spectrometry (MS)[1][3]
Ionization Mode: ESI (Positive) or EI.[1]

Molecular Ion [M+H]⁺: m/z 239.1 (Expected).[1]

Fragmentation Pattern:

m/z 179: Loss of Acetate group [M - OAc]⁺.[1]

m/z 137: Loss of Acetic Acid [M - AcOH]⁺.[1]

m/z 43: Acetyl cation [CH₃CO]⁺ (Base peak in EI).[1]

Experimental Protocol: Synthesis for Analysis
To generate a reference standard for spectroscopic verification, the following protocol is

recommended. This method ensures high purity suitable for NMR calibration.[1]

Reagents:

2,2'-Sulfonyldiethanol (CAS 2580-77-0): 10.0 g (65 mmol)[1]

Acetic Anhydride: 20 mL (Excess)

Pyridine (Catalyst/Base): 0.5 mL[1]
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Solvent: Dichloromethane (DCM)[1][3]

Procedure:

Dissolution: Dissolve 2,2'-Sulfonyldiethanol in 50 mL of DCM in a round-bottom flask.

Addition: Add Pyridine, followed by the slow, dropwise addition of Acetic Anhydride under

stirring at 0°C.

Reflux: Allow the mixture to warm to room temperature, then reflux at 40°C for 2 hours.

Monitor via TLC (Ethyl Acetate:Hexane 1:1).[1] The starting material (Rf ~0.[1]1) should

disappear, replaced by the product (Rf ~0.5).

Workup: Wash the organic layer with 1M HCl (to remove pyridine), followed by saturated

NaHCO₃ (to neutralize acetic acid), and finally brine.

Drying: Dry over anhydrous MgSO₄ and concentrate in vacuo.

Purification: If necessary, recrystallize from ethanol/hexane or purify via flash

chromatography.

Logic Visualization: NMR Assignment Flow
The following diagram illustrates the logical flow for assigning NMR signals based on the

chemical environment of the protons.
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Figure 2: NMR Signal Assignment Logic for 2,2'-Sulphonylbisethyl Diacetate.

Structure:
AcO - CH2(A) - CH2(B) - SO2 - CH2(B) - CH2(A) - OAc

(Symmetrical)

Environment A (Alpha to Oxygen)
High Electronegativity -> Deshielded

Environment B (Alpha to Sulfone)
Moderate Electronegativity -> Deshielded

Acetate Methyl Group
Isolated Spin System

Signal A: ~4.45 ppm
Triplet (Couples with B)

Inductive Effect

Signal B: ~3.40 ppm
Triplet (Couples with A)

Sulfone Effect

Signal C: ~2.10 ppm
Singlet (No coupling)

Methyl Region

Click to download full resolution via product page
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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